Deoxymulundocandin
Overview
Description
Deoxymulundocandin is a lipohexapeptide and a potent antifungal antibiotic belonging to the echinocandin class. It is biosynthetically related to other echinocandins and is produced by certain filamentous fungi. This compound exhibits strong antifungal and immunomodulatory properties, making it a valuable compound in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxymulundocandin can be synthesized through a series of chemical reactions involving the assembly of its hexapeptide structure. The synthetic route typically involves the coupling of amino acids to form the hexapeptide backbone, followed by the addition of a lipophilic side chain. The reaction conditions often include the use of coupling reagents, protecting groups, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the fermentation of specific fungal strains, such as Aspergillus sydowii. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound. The purified product is then subjected to quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Deoxymulundocandin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include modified hexapeptide derivatives with enhanced antifungal activity and improved pharmacokinetic properties. These derivatives are valuable for developing new antifungal therapies .
Scientific Research Applications
Mechanism of Action
Deoxymulundocandin exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The compound’s immunomodulatory effects are mediated through its interaction with specific immune receptors and pathways, enhancing the body’s immune response against fungal infections .
Comparison with Similar Compounds
Deoxymulundocandin is unique among echinocandins due to its specific structural features and potent antifungal activity. Similar compounds in the echinocandin class include:
Caspofungin: A semisynthetic echinocandin used for treating invasive fungal infections.
Micafungin: Another semisynthetic echinocandin with a similar mechanism of action.
Anidulafungin: A semisynthetic ech
Properties
IUPAC Name |
12-methyl-N-[11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-6-[1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOEEVOSDBARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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